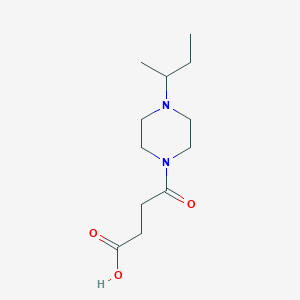
4-(4-sec-Butylpiperazin-1-yl)-4-oxobutanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“4-(4-sec-Butylpiperazin-1-yl)-4-oxobutanoic acid” is a biochemical compound used for proteomics research . It has a molecular weight of 214.26 and a molecular formula of C10H18N2O3 .
Molecular Structure Analysis
The molecular structure of “4-(4-sec-Butylpiperazin-1-yl)-4-oxobutanoic acid” is represented by the formula C10H18N2O3 . This indicates that the molecule consists of 10 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 3 oxygen atoms .Applications De Recherche Scientifique
Molecular Docking and Structural Analysis
Research has demonstrated the significance of butanoic acid derivatives in molecular docking, vibrational, structural, electronic, and optical studies. These compounds, including 4-oxobutanoic acid derivatives, have been analyzed for their stability, reactivity, and nonlinear optical materials potential through spectroscopic investigations and theoretical calculations. Notably, their noncovalent interactions and potential in biological activities have been highlighted, suggesting their role in inhibiting biological targets like Placenta growth factor (PIGF-1) (K. Vanasundari et al., 2018).
Synthesis and Characterization
The synthesis and characterization of novel bioactive compounds bearing the butanoic acid moiety have been extensively studied. These compounds are synthesized from various starting materials and evaluated for their antitumor activity, indicating their potential in medical applications. The structural confirmation through spectral and elemental analysis further underscores their significance (Catalin V. Maftei et al., 2013).
Enzyme Inhibition and Biological Activity
Butanoic acid derivatives have been identified as potent enzyme inhibitors with promising results in vitro. For instance, indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides have shown significant inhibitory potential against urease enzyme, suggesting their therapeutic value in drug design programs (M. Nazir et al., 2018).
Psychotropic Activity
Investigations into the psychotropic activity of 4-aryl-2-benzoylmethylenehydrazono-4-oxobutanoic acids have revealed varying degrees of psychopharmacological effects, including anxiogenic and anxiolytic properties. These findings suggest a correlation between the structural elements of these compounds and their biological activities, offering a basis for further research in the development of pharmaceutical substances (N. A. Pulina et al., 2022).
Synthesis Techniques and Applications
The development of microwave-assisted synthesis techniques for 4-oxo-2-butenoic acids highlights the importance of these compounds as biologically active species and intermediates for further derivatization. The methodological advancements in their synthesis open up new avenues for research and application in various scientific fields (Mélanie Uguen et al., 2021).
Propriétés
IUPAC Name |
4-(4-butan-2-ylpiperazin-1-yl)-4-oxobutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-3-10(2)13-6-8-14(9-7-13)11(15)4-5-12(16)17/h10H,3-9H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZXSOLSCARRDKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1CCN(CC1)C(=O)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

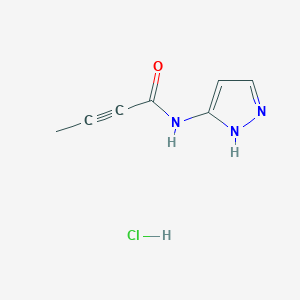
![2-(8-fluoro-3-phenyl-1H-pyrazolo[4,3-c]quinolin-1-yl)-N-phenylacetamide](/img/structure/B2889350.png)
![6-(4-Chlorophenyl)-2-[1-(1-propan-2-ylimidazol-4-yl)sulfonylazetidin-3-yl]pyridazin-3-one](/img/structure/B2889351.png)
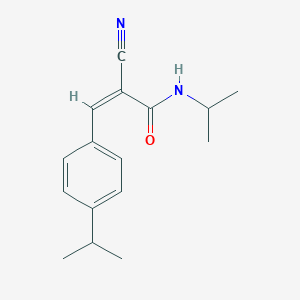
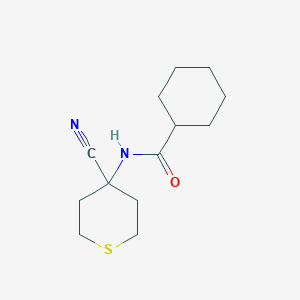
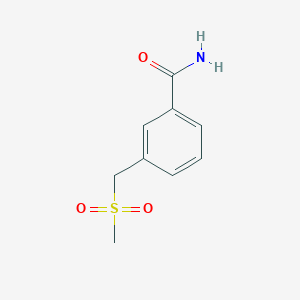
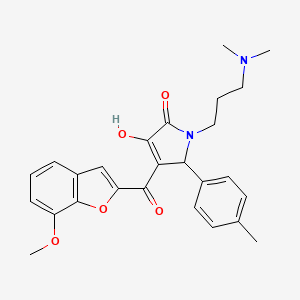
![1-[(2-chlorophenyl)methyl]-3-hydroxy-5-methyl-3-(2-oxopropyl)-2,3-dihydro-1H-indol-2-one](/img/structure/B2889359.png)
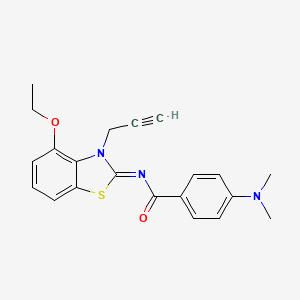
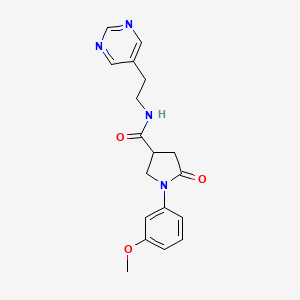
![6-Methoxy-1-(pyridin-2-yl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2889363.png)
![2-(4-fluorophenoxy)-N-(pyrazolo[1,5-a]pyrimidin-6-yl)acetamide](/img/structure/B2889364.png)
![6-(4-Chlorophenoxy)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2889367.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-(N-cyclopentyl-N-methylsulfamoyl)benzamide](/img/structure/B2889370.png)